Home > Products > Screening Compounds P86388 > 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine - 1247660-15-6

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-3053188
CAS Number: 1247660-15-6
Molecular Formula: C9H16N4
Molecular Weight: 180.255
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its unique structural properties and versatility in chemical synthesis. With the molecular formula C9H16N4C_9H_{16}N_4 and a molecular weight of approximately 180.25 g/mol, this compound is classified under the triazolo[4,3-a]pyrazine class, which is characterized by a fused pyrazine and triazole ring system. This structural configuration enhances its reactivity and stability, making it an important building block in organic synthesis and pharmaceutical development .

Synthesis Analysis

Methods

The synthesis of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step synthetic pathways. Common methods include:

  1. Cyclization Reactions: These involve the reaction of hydrazonoyl halides with various alkyl carbothioates or carbothioamides in the presence of bases like triethylamine .
  2. Controlled Conditions: For industrial production, optimized methods are employed to enhance yield and purity, often utilizing continuous flow reactors .

Technical Details

Synthesis generally requires careful control of reaction conditions such as temperature and pH to ensure selectivity and yield. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine features a triazole ring fused to a pyrazine ring with a methyl group at the 8-position and a propan-2-yl group at the 3-position. This configuration contributes to its lipophilicity and potential biological interactions.

Data

  • Molecular Formula: C9H16N4C_9H_{16}N_4
  • Molecular Weight: 180.25 g/mol
  • CAS Number: 1247660-15-6 .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions including:

  1. Oxidation: Introducing oxygen-containing functional groups.
  2. Reduction: Removing functional groups or reducing double bonds.
  3. Substitution: Replacing one functional group with another using nucleophiles or electrophiles .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions applied .

Mechanism of Action

Process

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine interacts with various enzymes and receptors within biological systems. It has been shown to bind with DNA intercalators which are crucial for anticancer activity.

Data

The compound influences cellular processes by affecting signaling pathways and gene expression. It induces apoptosis in cancer cells through activation of caspase enzymes and disruption of mitochondrial function .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a crystalline solid with a high degree of purity (often around 95%). Its melting point and solubility characteristics are essential for its application in various chemical processes.

Chemical Properties

The stability of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine under different conditions makes it suitable for diverse applications in organic synthesis .

Applications

Scientific Uses

This compound serves multiple roles in scientific research:

  1. Chemistry: As a building block for synthesizing more complex molecules.
  2. Biology: In studies focused on enzyme inhibition and receptor binding.
  3. Medicine: It shows promise as an inhibitor of kinases such as c-Met and VEGFR-2, indicating potential use in anticancer therapies .
  4. Industry: Development of new antimicrobial agents due to its antibacterial properties .
Introduction to Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles represent a cornerstone of modern pharmaceutical design, constituting approximately 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration [1]. These cyclic structures—characterized by the inclusion of one or more nitrogen atoms within their ring systems—exhibit exceptional versatility in drug discovery due to their diverse bioisosteric properties, hydrogen bonding capabilities, and balanced physicochemical profiles. The triazolopyrazine scaffold exemplifies this privileged architecture, combining a bridgehead nitrogen atom with adjacent annular nitrogens that collectively enable targeted interactions with biological macromolecules. This bicyclic system demonstrates remarkable stability and tunable electronic properties, making it an increasingly valuable template for addressing challenging therapeutic targets across oncology, infectious diseases, and central nervous system disorders [1] [4] [9].

Table 1: Structural Properties of 8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

PropertyValueSignificance
Molecular FormulaC₉H₁₇N₄Balanced carbon/nitrogen ratio for drug-like properties
Ring SystemBicyclic triazolopyrazineProvides structural rigidity and hydrogen bonding capacity
SaturationPartially saturated (5,6,7,8-tetrahydro)Enhances solubility and reduces metabolic vulnerability
Key Substituents8-methyl, 3-isopropylModulates lipophilicity and steric bulk for target engagement
Structural AnalogsLeniolisib (PI3Kδ inhibitor) [1]Validates the scaffold's therapeutic relevance

Role of Triazolo[4,3-a]pyrazine Scaffolds in Drug Discovery

The triazolo[4,3-a]pyrazine nucleus has emerged as a structurally distinctive chemotype in medicinal chemistry due to its balanced physiochemical properties and versatile target engagement capabilities. This fused bicyclic system combines a triazole ring (with its hydrogen-bond accepting potential) with a piperazine-like moiety (providing conformational flexibility), creating a unique three-dimensional pharmacophore. The electron-deficient character of the triazole ring enables π-stacking interactions with aromatic residues in enzyme binding pockets, while the saturated pyrazine component offers vectors for functionalization that modulate solubility, permeability, and metabolic stability [3] [9].

Recent studies have demonstrated that derivatives incorporating alkyl substituents at the 3- and 8-positions exhibit optimized drug-like properties. Specifically, the isopropyl group at C-3 provides steric bulk that enhances target affinity through hydrophobic interactions, while the methyl substituent at C-8 influences the conformational equilibrium of the saturated ring system, potentially reducing oxidative metabolism at adjacent positions. This substitution pattern is exemplified in the structure of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, which maintains a calculated logP value (~1.8) within the optimal range for central nervous system penetration and oral bioavailability [3] [7].

The scaffold's versatility is evidenced by its presence in compounds targeting diverse biological pathways. In kinase inhibition, the triazolopyrazine core serves as an ATP-mimetic component, with the N2 nitrogen forming critical hydrogen bonds with hinge region residues. For G-protein-coupled receptors, the bicyclic system provides a rigid platform for positioning substituents in three-dimensional space. Additionally, the partially saturated nature of the pyrazine ring reduces planarity, potentially mitigating intercalation-related genotoxicity risks associated with fully aromatic polycyclic systems [1] [4] [9].

Historical Development of Triazolopyrazine Derivatives as Bioactive Agents

The medicinal exploration of triazolopyrazine derivatives has evolved through distinct phases, beginning with early empirical screening and progressing to modern structure-based design approaches. The first generation of bioactive triazolopyrazines emerged serendipitously in the 1980s during antibacterial screening programs, though their development was limited by insufficient target selectivity and pharmacokinetic challenges. A significant breakthrough occurred with the discovery that C3 aryl/alkyl substitution dramatically improved both potency and metabolic stability, redirecting research toward targeted modifications at this position [1] [7].

The 2010s witnessed a strategic shift toward rational drug design based on crystallographic insights into protein-ligand interactions. This period saw the incorporation of saturated ring systems (5,6,7,8-tetrahydro derivatives) to address metabolic vulnerabilities in earlier aromatic compounds. The introduction of alkyl groups at the 8-position represented a particularly important innovation, with the methyl substituent serving multiple functions: conferring a defined stereochemical preference (when chiral), reducing basicity of adjacent nitrogens, and blocking oxidative metabolism. These advances culminated in several clinical candidates, including PI3Kδ inhibitors featuring triazolopyrazine cores with polar substituents to enhance solubility [1].

The development of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine epitomizes modern scaffold optimization strategies. Its synthetic pathway typically employs a late-stage functionalization approach, beginning with commercially available 2,3-dichloropyrazine. Key steps include: (1) regioselective hydrazine displacement at C-3; (2) cyclization with triethyl orthoformate to construct the triazole ring; (3) nucleophilic displacement with protected amino alcohols; and (4) reductive alkylation to introduce the C-8 methyl group. This modular synthesis enables efficient exploration of structure-activity relationships, particularly regarding the steric and electronic effects of C-3 and C-8 substituents [5] [6].

Table 2: Historical Milestones in Triazolopyrazine Drug Discovery

Time PeriodDevelopment PhaseKey AdvancementsRepresentative Agents
1980s-1990sEmpirical screeningInitial antimicrobial activity identified; limited by pharmacokineticsEarly antibacterial candidates (not approved)
2000-2010Rational substitutionC3 optimization for target affinity; improved metabolic stabilityAntimalarial Series 4 compounds [5]
2011-2020Saturated core developmentIntroduction of 5,6,7,8-tetrahydro derivatives; chiral center exploitationPI3Kδ inhibitors (e.g., leniolisib) [1]
2020-PresentLate-stage functionalizationC-H activation for C8 diversification; fluorine incorporationDual c-Met/VEGFR-2 inhibitors [6]

The current trajectory of triazolopyrazine research emphasizes targeted polypharmacology, exemplified by dual c-Met/VEGFR-2 inhibitors developed through molecular hybridization strategies. These compounds strategically combine the triazolopyrazine core with structural motifs from known kinase inhibitors, creating molecules that simultaneously modulate multiple cancer-relevant pathways. Contemporary synthetic methodologies—particularly photoredox-mediated C-H functionalization and Diversinate™ chemistry—now enable efficient introduction of fluorinated groups at previously inaccessible positions, further expanding the medicinal potential of this versatile scaffold [5] [6].

Properties

CAS Number

1247660-15-6

Product Name

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C9H16N4

Molecular Weight

180.255

InChI

InChI=1S/C9H16N4/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9/h6-7,10H,4-5H2,1-3H3

InChI Key

PQTBEXHIKUVLSH-UHFFFAOYSA-N

SMILES

CC1C2=NN=C(N2CCN1)C(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.